1,3-Benzenedimethanol
Description
Overview of 1,3-Benzenedimethanol within Aromatic Diols
This compound, also known as m-xylylene glycol, is an organic compound featuring a benzene (B151609) ring substituted with two hydroxymethyl (-CH2OH) groups at the meta positions. cymitquimica.com As a member of the aromatic diols family, it is characterized by the presence of hydroxyl groups attached to a benzene ring, which imparts a unique combination of rigidity from the aromatic core and reactivity from the alcohol functionalities. ontosight.aiguidechem.com This structure allows it to act as a versatile building block in various chemical transformations. guidechem.com Unlike its ortho and para isomers, the 1,3-substitution pattern influences its stereochemistry and subsequent polymer structures. It is a colorless, viscous liquid or solid at room temperature and is soluble in water and most organic solvents. cymitquimica.comontosight.ai
Significance of this compound in Contemporary Chemical Science
The significance of this compound in modern chemical science is substantial, primarily owing to its role as a bifunctional monomer and a key intermediate in organic synthesis. ontosight.aiguidechem.com Its ability to form cross-linked polymers imparts desirable properties such as thermal stability and mechanical strength to the resulting materials. lookchem.com Consequently, it finds extensive use in the production of resins, plastics, and polyesters. cymitquimica.comguidechem.com Furthermore, its derivatives are instrumental in the development of pharmaceuticals and advanced materials. guidechem.comontosight.ai Recent research has also explored its utility in coordination chemistry as a ligand and in the formulation of specialty chemicals. rsc.orgacs.org
Scope and Objectives of the Research Outline
This article provides a detailed and scientifically rigorous exploration of this compound. The primary objective is to present a thorough understanding of its chemical and physical properties, established synthesis and manufacturing processes, and its diverse applications. The scope is strictly focused on the chemical compound itself, delving into its role in polymer chemistry, its utility as a building block in organic synthesis, its spectroscopic and analytical characterization, and its emerging applications in coordination chemistry and materials science. This research outline will systematically address each of these facets to offer a comprehensive scientific overview.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMLORGQOFONNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060815 | |
| Record name | 1,3-Benzenedimethanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-18-6 | |
| Record name | 1,3-Benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Benzenedimethanol | |
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| Record name | 1,3-Benzenedimethanol | |
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| Record name | 1,3-Benzenedimethanol | |
| Source | EPA DSSTox | |
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| Record name | m-xylene-α,α'-diol | |
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Chemical and Physical Properties
1,3-Benzenedimethanol is a colorless solid with a faint aromatic odor. guidechem.com It is soluble in water and ethanol. lookchem.com Key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Melting Point | 56-60 °C |
| Boiling Point | 154-159 °C at 13 mmHg |
| Density | 1.1610 g/cm³ (estimate) |
| Water Solubility | Soluble |
| pKa | 13.98 ± 0.10 (Predicted) |
| XLogP3 | 0.2 |
Data sourced from multiple references. lookchem.comnih.govsigmaaldrich.com
Synthesis and Manufacturing Processes
The primary industrial synthesis of 1,3-benzenedimethanol typically involves the reduction of isophthalic acid or its derivatives. One common laboratory-scale method is the reduction of isophthaloyl dichloride using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is carefully controlled, often cooled in an ice bath during the addition of the diacyl chloride solution. Following the reduction, the reaction is quenched, and the product is isolated through filtration and evaporation of the solvent, yielding this compound as a clear, colorless oil that solidifies upon standing.
Advanced Materials Science and Polymer Chemistry Applications of 1,3 Benzenedimethanol
Polymers with Enhanced Mechanical and Thermal Properties
1,3-Benzenedimethanol is a crucial monomer in the creation of polymers with specific, desirable characteristics, including heightened thermal stability and mechanical strength. lookchem.com Its unique structure allows it to be incorporated into various polymer architectures, leading to materials with advanced properties.
Synthesis of Cross-Linked Poly(orthocarbonate)s
This compound is utilized as a monomer in the synthesis of cross-linked poly(orthocarbonate)s. lookchem.comfishersci.cachemicalbook.comsigmaaldrich.comcymitquimica.com This application highlights the versatility of this compound in creating polymers with tailored properties. The synthesis involves reacting this compound with other monomers to form a cross-linked network, which imparts enhanced stability and strength to the resulting polymer. lookchem.com
Development of Heat-Resistant Resins
In the pursuit of materials that can withstand high temperatures, this compound has been explored as a component in the synthesis of heat-resistant resins. Although research has also utilized its isomer, 1,4-benzenedimethanol (B118111), for this purpose, the principles of incorporating a rigid aromatic diol to enhance thermal stability are applicable. scientific.netresearchgate.net For instance, low branched polyester (B1180765) epoxy (LBPE) resins have been synthesized using 1,4-benzenedimethanol, resulting in materials with improved heat distortion temperatures and glass transition temperatures. researchgate.net The incorporation of the benzenedimethanol moiety contributes to the rigidity of the polymer backbone, which is a key factor in achieving high heat resistance.
| Property | Value |
| Heat Distortion Temperature (HDT) of modified epoxy | 168.5°C (at 75% LBPE content) |
| Glass Transition Temperature (Tg) of modified epoxy | 177°C (at 75% LBPE content) |
| Decomposition Temperature of modified epoxy | 377°C (at 75% LBPE content) |
Supramolecular Polyurethanes for Repairable Coatings
This compound plays a role as a chain extender in the synthesis of healable supramolecular polyurethane elastomers. nih.govacs.org These innovative materials are designed for applications such as repairable coatings. nih.gov The synthesis involves a two-step prepolymer method where a polytetramethylene ether glycol (PTMG) is first reacted with an isocyanate, followed by chain extension with this compound and other specialized diols. nih.govacs.org The resulting polyurethanes exhibit tunable mechanical properties and processing temperatures. nih.govacs.org A key feature of these materials is their healable nature, which is attributed to the supramolecular interactions within the polymer network. nih.gov
| Polymer System | Key Monomers | Resulting Properties |
| Supramolecular Polyurethane Elastomers | Polytetramethylene ether glycol (PTMG), 4,4′-methylenebis(cyclohexyl isocyanate) (HMDI), this compound | Healable nature, tunable mechanical properties, suitable for repairable coatings |
Role in Hyper-Crosslinked Polymers for Gas Storage and Catalysis
Hyper-crosslinked polymers (HCPs) are a class of porous materials with exceptionally high surface areas, making them suitable for applications in gas storage and catalysis. jcatalysis.comjcatalysis.comsci-hub.se While benzyl (B1604629) alcohol and other aromatic monomers are commonly used, the principle of using hydroxymethyl-functionalized aromatic compounds like this compound is a recognized strategy. jcatalysis.comjcatalysis.com These monomers can self-condense or react with external crosslinkers to form a rigid, porous network. jcatalysis.comrsc.org The high porosity and surface area of HCPs, which can be in the range of 318 to 1530 m²/g, are crucial for their performance in adsorbing gases and supporting catalytic species. jcatalysis.com
Biorenewable Polymeric Systems and Degradation Studies
The integration of this compound derivatives into polymeric structures is also being explored in the context of creating more sustainable and environmentally friendly materials.
Incorporation into Photodegradable Polymeric Chains
A modified version of this compound, specifically 2-nitro-1,3-benzenedimethanol, is a key component in the development of photodegradable polymers. figshare.comresearchgate.netacs.orgnih.gov These polymers are designed to break down under UV light, offering a potential solution to plastic pollution. researchgate.net In these systems, 2-nitro-1,3-benzenedimethanol acts as a phototrigger. researchgate.net It is incorporated into polymer chains with renewable monomers like 2,5-furandicarboxylic acid (FDCA). researchgate.netacs.orgnih.govresearchgate.net Upon exposure to UV radiation, the nitrobenzyl group undergoes a photochemical reaction that leads to the cleavage of the polymer backbone. researchgate.net Studies have shown that this process can lead to the recovery of the FDCA monomer, opening up possibilities for a closed-loop recycling system. researchgate.netacs.orgnih.govresearchgate.net Molecular dynamics simulations have been employed to study the photodegradation process in different environments, revealing that a higher degree of degradation is often achieved in a vacuum. researchgate.netacs.orgnih.gov
| Polymer System | Key Monomers | Degradation Mechanism | Key Finding |
| Photodegradable Polyester | 2,5-furandicarboxylic acid (FDCA), 2-nitro-1,3-benzenedimethanol | Photochemical cleavage triggered by the nitrobenzyl group | FDCA monomer is recoverable, especially in an aqueous environment |
Recoverability of Monomers from Degraded Systems
The principle of a circular economy in polymer science heavily relies on the ability to depolymerize materials back to their constituent monomers, a process known as chemical recycling. beilstein-journals.org This approach allows for the creation of virgin-quality polymers from waste, mitigating environmental impact and reducing reliance on petrochemical feedstocks. beilstein-journals.org Research into chemically recyclable polymers has explored various degradation mechanisms, including thermal and catalytic processes, to recover valuable monomers.
One area of investigation involves photodegradable polymers. By incorporating photolabile groups into the polymer backbone, controlled degradation under specific stimuli like UV light can be achieved. For example, polymeric materials synthesized from the reaction of 2,5-furandicarboxylic acid (FDCA), a biomass-derived monomer, with 2-nitro-1,3-benzenedimethanol, which contains a photocleavable nitrobenzyl group, have been developed. researchgate.net Upon irradiation with UV light, these polymers undergo complete decomposition, allowing for the recovery of the FDCA monomer, which can then be reused for polymer synthesis. researchgate.net
Another significant avenue for monomer recovery is the chemical recycling of widely used polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). While PET does not directly contain this compound, its chemical recycling via catalytic hydrogenation yields ethylene (B1197577) glycol and 1,4-benzenedimethanol. chemrxiv.orgrsc.org This process highlights a successful strategy for breaking down a complex polymer into its diol and diacid (or derivative) components. Although the demand for 1,4-benzenedimethanol is currently more limited than the vast supply of PET waste, this demonstrates the feasibility of recovering benzenedimethanol isomers from polymer waste streams. chemrxiv.orgrsc.org
Furthermore, studies on the ring-opening polymerization (ROP) of various lactones and other cyclic monomers have focused on creating polymers designed for depolymerization. For instance, a polyester known as poly8, synthesized via ROP using 1,4-benzenedimethanol as an initiator, was reported to be chemically recyclable through two different pathways. acs.orgnih.gov Using a tin(II) octoate catalyst under vacuum at 150 °C, an 87% recovery of the original monomer was achieved. acs.orgnih.gov While this example uses the 1,4-isomer, the principles of using specific catalysts to reverse the polymerization and recover the diol initiator are broadly applicable and relevant to systems potentially employing this compound.
The table below summarizes findings on monomer recovery from various polymer systems, illustrating the potential for applying these principles to polymers derived from this compound.
| Polymer System | Degradation Method | Recovered Monomer(s) | Recovery Yield (%) | Reference(s) |
| FDCA-nitrobenzyl polymer | UV Photodegradation | 2,5-furandicarboxylic acid | Not specified, but recovery is successful | researchgate.net |
| Polyethylene terephthalate (PET) | Catalytic Hydrogenolysis | 1,4-benzenedimethanol, Ethylene glycol | Not specified | beilstein-journals.org |
| Poly8 (initiated with 1,4-benzenedimethanol) | Catalytic (Sn(Oct)₂) Thermal Depolymerization | Monomer 8 | 87% | acs.orgnih.gov |
| Poly15 / Poly16 | Catalytic (cat8) Depolymerization in Toluene | Monomer 15 / Monomer 16 | 78% / 94% | acs.org |
Specialty Polymers and Advanced Composites
This compound serves as a versatile monomer and chain extender in the synthesis of a variety of specialty polymers, imparting specific properties such as enhanced thermal stability, rigidity, and mechanical strength. lookchem.com Its difunctional nature, possessing two primary hydroxyl groups on a rigid benzene (B151609) ring, allows it to be incorporated into polymer backbones through condensation polymerization reactions.
It is utilized as a monomer in the creation of cross-linked poly(orthocarbonate)s, where its structure contributes to the thermal and mechanical properties of the resulting network polymer. lookchem.com In the field of polyurethanes, this compound can be used as a chain extender. For instance, it has been reacted with p-isocyanatobenzyl isocyanate (a nonsymmetric diisocyanate) and ethylene glycol to prepare ordered polyurethanes with regular head-to-head or tail-to-tail microstructures. researchgate.net Similarly, its isomer, 1,4-benzenedimethanol, has been used as a chain extender in polydimethylsiloxane-urea-urethane copolymers, resulting in materials with superior thermal and mechanical properties compared to those without the chain extender, attributed to the additional hydrogen bonding interactions. acs.orgacs.org
The introduction of this compound or its derivatives into polyester formulations is another key application. For example, novel poly(butylene terephthalate-co-butylene phenyl dicarboxylate) (PBPAT) copolyesters have been synthesized using 1,4-benzenedimethanol (an isomer of this compound) to enhance the properties of PBAT. researchgate.net The incorporation of the rigid benzene ring from the diol increased the tensile strength from 17.70 to 25.21 MPa and the elastic modulus from 132.28 to 208.66 MPa compared to unmodified PBAT. researchgate.net A derivative, 5-hydroxy-1,3-benzenedimethanol, is noted for its utility in formulating polyesters, polyurethanes, and epoxy resins, where its trifunctionality (two primary alcohols and one phenol) can be used to create highly cross-linked and rigid structures with high thermal stability. chem960.com
In advanced composites, monomers like this compound contribute to the properties of the matrix resin. For example, 1,4-benzenedimethanol has been used as a modifier for coal tar pitch, a precursor for carbon materials. scientific.net The modification resulted in a lower viscosity and a significantly improved carbon yield, making it a more suitable precursor for producing carbon materials. scientific.net The use of such diols as crosslinking agents is also critical in the production of thermosetting resins, adhesives, and coatings. lookchem.com
The table below details some of the specialty polymers synthesized using this compound and its isomers, highlighting the resulting properties.
| Polymer Type | Monomer/Chain Extender | Key Properties | Reference(s) |
| Poly(orthocarbonate)s | This compound | Cross-linked, enhanced thermal and mechanical stability | lookchem.com |
| Ordered Polyurethanes | This compound | Regular microstructure (head-to-head or tail-to-tail) | researchgate.net |
| Polydimethylsiloxane-urea-urethane copolymers | 1,4-Benzenedimethanol | Superior thermal and mechanical properties | acs.orgacs.org |
| Modified PBAT (PBPAT) | 1,4-Benzenedimethanol | Increased tensile strength (to 25.21 MPa) and elastic modulus (to 208.66 MPa) | researchgate.net |
| Epoxy Resins | 5-Hydroxy-1,3-benzenedimethanol | Enhanced thermal stability (Tg increased by 42°C), high tensile strength (89 MPa) | chem960.com |
Applications in Dendrimer and Macromolecule Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. nih.govwum.edu.pk Their unique structure, consisting of a central core, repeating branched units, and a high density of terminal functional groups, makes them distinct from traditional linear polymers. nih.govwum.edu.pk The synthesis of these complex structures often relies on building blocks that can provide the necessary branching points. This compound and its derivatives are valuable components in the construction of such dendritic and other complex macromolecules.
The synthesis of dendrimers generally follows one of two main strategies: the divergent method or the convergent method. nih.gov In the divergent approach, the dendrimer is grown outwards from a multifunctional core molecule, with each successive reaction step adding a new "generation" of branches. nih.gov The convergent approach involves synthesizing the dendritic branches (dendrons) first and then attaching them to a central core in the final step. nih.gov
Derivatives of this compound are particularly useful in these synthetic schemes. For example, 2-nitro-1,3-benzenedimethanol has been utilized as a key starting material for creating more complex building blocks for macromolecular synthesis. psu.edursc.org It can be transformed into initiators for atom transfer radical polymerization (ATRP) or into "inimer" molecules for reversible addition-fragmentation chain-transfer (RAFT) polymerization. psu.edursc.org In one study, a photocleavable, hyperbranched graft copolymer was synthesized using an inimer derived from 2-nitro-1,3-benzenedimethanol. rsc.org This demonstrates the role of the benzenedimethanol scaffold in creating multifunctional molecules that can serve as both a branching point and an initiation site for polymerization, leading to complex topological structures. The nitro group in these structures often serves as a photolabile moiety, allowing the complex macromolecule to be cleaved into simpler components upon UV irradiation. researchgate.netrsc.org
Supramolecular Chemistry and Molecular Recognition Based on 1,3 Benzenedimethanol Scaffolds
Design and Synthesis of Hydrogen-Bonding Receptors
The 1,3-disubstituted benzene (B151609) ring provides a pre-organized platform for the construction of receptors capable of binding guest molecules through hydrogen bonding. A notable example involves the synthesis of bis(triazine) molecules designed to act as synthetic receptors for barbiturate (B1230296) guests. open.ac.uk In these systems, the 1,3-benzenedimethanol unit serves as a core structure from which triazine moieties, bearing amino groups, are appended. open.ac.uk The synthesis of these receptors allows for systematic modifications to the hydrogen-bonding patterns, thereby fine-tuning their binding properties. open.ac.uk For instance, replacing hydrogen-bond-donating secondary amines with non-hydrogen-bonding ether linkages or tertiary amines significantly influences the strength of host-guest complex formation. open.ac.ukresearchgate.net This modular approach to receptor design, centered on the this compound scaffold, provides a clear pathway for controlling molecular recognition events. open.ac.uk
Host-Guest Complex Formation and Binding Studies
The ability of this compound-based hosts to form complexes with various guest molecules is a cornerstone of their application in supramolecular chemistry. These interactions are driven by a combination of forces, including hydrogen bonding and hydrophobic effects.
Interaction with Cucurbit[n]urils
Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and electron-rich portals, making them adept at encapsulating guest molecules. nih.gov The interaction between this compound and CB[n] has been a subject of study, revealing insights into host-guest dynamics. Isothermal titration calorimetry studies have been employed to investigate the formation of complexes between m-benzenedimethanol and cucurbit researchgate.neturil (Q researchgate.net), confirming the occurrence of host-guest interactions. researchgate.net These studies are crucial for understanding the thermodynamics of complexation and the factors that govern binding affinity. The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, enhancing solubility and stability in aqueous environments. nih.gov
Applications in Molecular Sensing and Separation Technologies
The selective binding properties of this compound-based receptors have led to their exploration in molecular sensing and separation technologies. The ability to design hosts that can selectively recognize and bind to specific analytes is the foundation of chemical sensing. For example, receptors can be designed to signal the presence of a target molecule through a change in fluorescence or another spectroscopic signal.
In the realm of separation science, the principles of host-guest chemistry are applied to separate isomers and enantiomers. ethernet.edu.et By creating a chiral environment within a receptor built upon a this compound scaffold, it is possible to achieve differential binding of enantiomers, enabling their separation. While direct applications of this compound in large-scale separation technologies are still emerging, the fundamental studies on its host-guest chemistry provide a strong basis for future developments in this area. ethernet.edu.et
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. researchgate.net For benzenedimethanol (BDM) isomers, theoretical calculations are typically performed using a basis set like B3LYP to obtain the optimized structural parameters. researchgate.netresearchgate.net This process involves calculating forces on each atom and adjusting their positions until a minimum energy structure is reached. The resulting data, including bond lengths and angles, provide a precise three-dimensional picture of the molecule.
While specific DFT data for this compound was not available in the provided search results, the methodology can be illustrated with data from a study on the closely related isomer, 1,4-Benzenedimethanol (B118111). researchgate.net The optimized parameters are determined computationally and serve as a benchmark for understanding the molecule's spatial arrangement. researchgate.net
Table 1: Example of Optimized Structural Parameters for Benzenedimethanol Isomer (1,4-BDM) using DFT/B3LYP (Note: This data is for 1,4-Benzenedimethanol and illustrates the type of information obtained through DFT structural optimization.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O | ~1.43 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-O-H | ~109° | |
| Data conceptualized from methodology described in studies on benzenedimethanol isomers. researchgate.netresearchgate.net |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, and DFT is an effective tool for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For benzenedimethanol and its derivatives, DFT calculations can predict these energy levels, offering insights into their reactivity in polymerization or other chemical reactions. researchgate.net
Table 2: Example of Calculated Electronic Properties for Benzenedimethanol Isomer (1,4-BDM) using DFT (Note: This data is for 1,4-Benzenedimethanol and illustrates the type of information obtained through DFT electronic structure analysis.)
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap (Energy) | 6.0 |
| Conceptual data based on typical DFT results for aromatic alcohols. researchgate.netresearchgate.net |
DFT is a powerful method for elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states (TS) that connect reactants to products. nih.gov The calculation of the energy barrier (activation energy) for a proposed reaction pathway can confirm its viability. acs.orgbath.ac.uk
In the context of this compound, DFT has been used to study its formation through the catalytic hydrogenation of dimethyl isophthalate. acs.orgscispace.com Researchers modeled the reaction pathway, which involves a concerted, asynchronous bifunctional mechanism. acs.org DFT calculations can determine the free energy barriers for key steps, such as the proton transfer from an N-H group in a ruthenium catalyst complex to the ester's carbonyl group, which is often the rate-determining step. acs.orgscispace.com These computational studies can explain experimental observations, such as product ratios and the influence of steric effects on reaction rates. acs.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations compute the motion of atoms and molecules over time, providing a "movie" of molecular behavior. This technique bridges the gap between molecular properties and macroscopic phenomena, such as the bulk properties of polymers.
MD simulations are particularly useful for studying dynamic processes like the photodegradation of polymers. In one study, researchers used time-dependent excited-state molecular dynamics (TDESMD) to investigate the photodegradation of polymeric chains that incorporated 2-nitro-1,3-benzenedimethanol. researchgate.netacs.orgnih.gov This monomer was included to create polymers that could be degraded by light, facilitating the recovery and recycling of other valuable monomers like 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.gov
The simulations modeled the degradation process under different conditions, revealing that a higher degree of polymer chain breakdown occurs in a vacuum environment compared to an aqueous one. researchgate.netacs.orgnih.gov Furthermore, the simulations successfully predicted that the FDCA monomer is recoverable in the aqueous environment, a finding that aligns with experimental results. nih.gov These computational studies provide a microscopic view of the degradation mechanism, which is essential for designing next-generation recyclable and sustainable materials. researchgate.net
The inclusion of rigid aromatic structures like this compound into polymer backbones significantly influences their physical properties. chem960.com MD simulations are an effective tool for predicting how these molecular features translate into macroscopic thermal properties and chain rigidity. tuni.fiarxiv.org By simulating the polymer's behavior over a range of temperatures, MD can be used to predict key thermal characteristics, most notably the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. tuni.finih.gov
The rigidity of the benzene ring in the this compound unit restricts the rotational freedom of the polymer chain. arxiv.org MD simulations can quantify this effect by analyzing chain dynamics and packing efficiency. arxiv.org This increased rigidity generally leads to a higher Tg and enhanced thermal stability, as more energy is required to induce the large-scale molecular motion that characterizes the glass transition. arxiv.org These predictive capabilities allow for the computational design of polymers with tailored thermal properties for specific applications. arxiv.org
Quantum Chemical Calculations for Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful tool for understanding the relationship between molecular structure and spectral data. By solving the Schrödinger equation for a given molecule, it is possible to obtain detailed information about its electronic structure and, consequently, its interaction with electromagnetic radiation.
A common approach involves using DFT with a functional such as B3LYP and a suitable basis set, for instance, 6-311G(d,p) or 6-311++G(d,p), to optimize the molecular geometry of this compound. researchgate.net Once the optimized structure is obtained, further calculations can be performed to predict various spectroscopic properties. These methods are not only used for isolated molecules but can also be extended to study the effects of solvent or interactions with other molecules, such as water complexes. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be computed to simulate the infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants and, subsequently, the vibrational frequencies. While there can be a systematic overestimation of the frequencies by some methods, scaling factors are often applied to improve the agreement with experimental data. semanticscholar.org A detailed analysis of the vibrational modes can be achieved through Total Energy Distribution (TED) calculations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can also predict NMR chemical shifts (¹H and ¹³C). The calculation of NMR shielding tensors is a standard feature in many quantum chemistry software packages. By comparing the calculated shielding of the nuclei in this compound to that of a reference compound (e.g., tetramethylsilane, TMS), the chemical shifts can be determined. docbrown.infotifrh.res.in This is particularly useful for assigning peaks in complex spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure.
Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. psu.edufaccts.de These calculations provide insights into the nature of electronic transitions, such as n → π* or π → π* transitions, and can help to explain the color and photophysical properties of a molecule. faccts.de The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are crucial for obtaining accurate predictions of absorption maxima. psu.edunih.gov
Key Computational Parameters for Spectroscopic Analysis
The following table summarizes the types of spectroscopic data that can be obtained for this compound through quantum chemical calculations, based on methodologies applied to similar molecules. researchgate.net
| Spectroscopic Property | Computational Method | Information Obtained |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Simulated FT-IR and FT-Raman spectra, assignment of vibrational modes. |
| NMR Chemical Shifts | GIAO-DFT | Predicted ¹H and ¹³C NMR spectra, correlation of chemical shifts with electronic structure. |
| Electronic Transitions | TD-DFT (e.g., CAM-B3LYP) | Simulated UV-Vis spectrum, excitation energies, oscillator strengths, and nature of electronic transitions. |
| Molecular Electrostatic Potential (MEP) | DFT | Identification of electrophilic and nucleophilic sites, prediction of reactive centers. researchgate.net |
| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Determination of the energy gap, which relates to chemical reactivity and stability. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | DFT | Information on hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. researchgate.net |
Cheminformatics and Structure-Property Relationships
Cheminformatics applies computational methods to analyze and predict the properties of chemical compounds based on their structure. For this compound, cheminformatics tools and Quantitative Structure-Activity Relationship (QSAR) models are employed to establish relationships between its molecular descriptors and its physicochemical and biological properties. qsardb.orgresearchgate.net
These models use a variety of calculated molecular descriptors that encode different aspects of the molecular structure. These descriptors can be categorized into several groups, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies). researchgate.net
Calculated Molecular Descriptors
A number of molecular descriptors for this compound have been computed and are available in public databases. These descriptors are fundamental for building QSAR models and for comparing the properties of this compound with other compounds.
| Descriptor Type | Descriptor Name | Calculated Value | Reference |
| Physicochemical | Molecular Weight | 138.16 g/mol | nih.gov |
| Lipophilicity | XLogP3 | 0.2 | nih.gov |
| Water Solubility | logS (ESOL) | -1.16 | |
| Polar Surface Area | TPSA | 40.46 Ų | |
| Rotatability | Rotatable Bond Count | 2 | |
| Hydrogen Bonding | Hydrogen Bond Donors | 2 | |
| Hydrogen Bonding | Hydrogen Bond Acceptors | 2 |
Structure-Property Relationship Studies
Molecular dynamics (MD) simulations and other computational techniques have been used to investigate the behavior of molecules containing the this compound moiety in larger systems, such as polymers. For instance, a study on the photodegradation of polymeric chains incorporating 2-nitro-1,3-benzenedimethanol utilized density functional theory (DFT) and time-dependent excited-state molecular dynamics (TDESMD). figshare.com This research explored how the structural and photophysical properties of the polymer were influenced by the presence of the benzenedimethanol derivative. figshare.com Cheminformatics techniques were then used to analyze the distribution of reaction intermediates and products from the simulation trajectories. figshare.com Such studies are crucial for designing new materials with specific properties, like enhanced stability or controlled degradation. figshare.com
The relationship between the structure of this compound and its thermal properties, such as its melting point, can also be investigated using QSAR models. The melting point of 57.7 °C has been reported from experimental measurements and can be used as a data point in the development of predictive models. qsardb.org By correlating molecular descriptors with the melting points of a series of related compounds, it is possible to identify the structural features that have the most significant impact on this property.
Furthermore, QSAR models have been applied to predict the potential toxicological properties of this compound. cmdm.tw These models use decision tree algorithms, such as C5.0, to classify the compound's hazard level based on its structural features. cmdm.tw This approach allows for the early identification of potential risks associated with a chemical without the need for extensive experimental testing.
Spectroscopic and Analytical Characterization
The structure of 1,3-benzenedimethanol can be confirmed using various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons (around 7.0-7.4 ppm), benzylic protons (around 4.6 ppm), and hydroxyl protons (variable). |
| ¹³C NMR | Peaks for aromatic carbons and the benzylic carbon (around 64 ppm). |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3300 cm⁻¹), C-H stretches for aromatic and aliphatic protons, and C-O stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (m/z 138) and characteristic fragmentation patterns. |
Spectroscopic data available from various sources. nih.govchemicalbook.com
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation
Chromatographic Techniques
Chromatography is essential for separating 1,3-Benzenedimethanol from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method.
HPLC is a cornerstone technique for the analysis of this compound and its derivatives. It is routinely employed to determine the purity of the compound, with specifications often requiring a purity of ≥98% as measured by HPLC. sigmaaldrich.com
The method is highly versatile for monitoring the progress of chemical reactions. By taking aliquots from a reaction mixture over time, HPLC can quantify the consumption of reactants and the formation of products. Reverse-phase (RP) HPLC is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. For instance, derivatives of this compound can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.comsielc.com This liquid chromatography method is scalable and can also be adapted for preparative separation to isolate impurities. sielc.com
Table 3: Typical HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Condition |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 (or similar C18 column) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS-compatibility) |
| Application | Purity assessment, reaction monitoring, impurity isolation |
Note: Conditions are based on methods for analyzing substituted this compound compounds. sielc.comsielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. uci.edu In the context of this compound, GC-MS is instrumental for quality control, allowing for the detection and identification of impurities that may be present from the synthesis process or degradation. lcms.cz
The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. uci.edu As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. uci.edu
For this compound, the NIST Mass Spectrometry Data Center provides reference spectra that can be used for identification. nih.gov For instance, the mass spectrum for the parent compound shows a characteristic fragmentation pattern that allows for its unambiguous identification. nih.gov Similarly, derivatives such as this compound, α,α,α',α'-tetrakis(trifluoromethyl)- also have unique mass spectra recorded in databases. nih.gov This technique is sensitive enough to identify trace amounts of related organic impurities, residual solvents, or by-products from its use in polymerization reactions. lcms.czindustry.gov.au
Table 1: GC-MS Data for this compound and a Derivative
| Compound | NIST Number | Total Peaks | m/z of Top Peak |
| This compound | 238525 | 100 | 107 nih.gov |
| This compound, α,α,α',α'-tetrakis(trifluoromethyl)- | 234361 | 214 | 271 nih.gov |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. oecd.orgoecd.org It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution, number-average molecular weight (Mn), and weight-average molecular weight (Mw). oecd.orgresearchgate.net This is particularly relevant for polymers synthesized using this compound as a monomer. nih.govillinois.edu
In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. researchgate.net Larger molecules cannot enter the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer retention time. researchgate.net The elution profile is then compared to that of known molecular weight standards, such as polystyrene, to construct a calibration curve. nih.govknauer.net
Research has utilized GPC to analyze polycarbonates and polyurethanes derived from this compound. For example, polycarbonates synthesized from this compound have shown number-average molecular weights (Mn) in the range of 3800 to 7600 g/mol with a polydispersity index (Mw/Mn) between 1.8 and 2.5. nih.gov In another study, a polyurethane based on this compound was synthesized and its molecular weight was analyzed by GPC. illinois.edu
Table 2: GPC Analysis of Polymers Derived from this compound
| Polymer Type | Monomers | Mn ( g/mol ) | Mw/Mn | Reference |
| Polycarbonate | This compound, CO2 | 3800 - 7600 | 1.8 - 2.5 | nih.gov |
| Polyurethane | This compound, Diisocyanate | 2300 | 1.5 | illinois.edu |
| Polycarbonate Diol | 1,4-Benzenedimethanol (B118111), CO2 | 1700 | 1.2 | nih.gov |
X-ray Diffraction Studies
X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline materials.
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. uol.de This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles can be determined. uol.de
While a detailed crystal structure for this compound itself was not found in the provided search results, the structure of its isomer, 1,4-Benzenedimethanol, has been determined by SCXRD. It crystallizes in the monoclinic space group P2₁/n and exhibits extensive hydrogen bonding. researchgate.netiucr.org This information provides a valuable reference for understanding the potential solid-state packing and intermolecular interactions of this compound. Furthermore, SCXRD has been successfully used to determine the structure of metal complexes incorporating ligands derived from this compound, such as chiral palladium(II) and platinum(II) complexes. acs.org
Table 3: Crystallographic Data for 1,4-Benzenedimethanol
| Parameter | Value |
| Chemical Formula | C₈H₁₀O₂ iucr.org |
| Molecular Weight | 138.16 iucr.org |
| Crystal System | Monoclinic iucr.org |
| Space Group | P2₁/n iucr.org |
| a (Å) | 4.8118 (3) iucr.org |
| b (Å) | 15.4697 (14) iucr.org |
| c (Å) | 9.7712 (8) iucr.org |
| β (°) | 101.798 (5) iucr.org |
| Volume (ų) | 711.97 (10) iucr.org |
| Z | 4 iucr.org |
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. ncl.ac.uk It provides information on the phase purity, crystal structure, and crystallite size of a material. ncl.ac.ukamericanpharmaceuticalreview.com In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle. ncl.ac.uk
For materials derived from this compound, PXRD can be used to confirm the crystalline or amorphous nature of synthesized polymers. core.ac.ukchemrxiv.org For example, a study on the manganese-catalyzed synthesis of polyketones using this compound confirmed the amorphous nature of the resulting polymer through PXRD analysis. chemrxiv.org Comparing the experimental PXRD pattern of a bulk sample to a pattern simulated from single-crystal data can confirm the phase purity of the material. ncl.ac.uk
Calorimetric and Thermal Analysis
Calorimetric techniques measure the heat changes associated with chemical or physical processes, providing valuable thermodynamic data.
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to study the thermodynamics of binding interactions in solution. upm.esnih.gov It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. malvernpanalytical.com A typical ITC experiment involves titrating a solution of a ligand into a solution of a binding partner at a constant temperature. researchgate.net
From a single ITC experiment, one can determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. upm.esnih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. upm.es While no specific ITC studies involving this compound as a primary ligand were found, this technique is highly applicable for studying its interactions with proteins, enzymes, or other receptors, should it be investigated as a biologically active molecule or a component of one. nih.govrsc.org The principles of ITC allow for the detailed characterization of binding forces, such as hydrogen bonding and hydrophobic interactions, which would be relevant for understanding how this compound or its derivatives interact with biological targets. nih.gov
Table 4: Thermodynamic Parameters Obtainable from ITC
| Parameter | Description |
| Binding Affinity (Kₐ) | The equilibrium constant for the association of the ligand and its binding partner. upm.es |
| Enthalpy Change (ΔH) | The heat released or absorbed per mole of ligand bound. upm.esnih.gov |
| Stoichiometry (n) | The number of ligand molecules bound to each macromolecule. upm.esnih.gov |
| Gibbs Free Energy Change (ΔG) | A measure of the spontaneity of the binding process. upm.es |
| Entropy Change (ΔS) | A measure of the change in disorder of the system upon binding. upm.es |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to evaluate the stability of materials as a function of temperature. alstesting.co.thxrfscientific.com TGA measures the change in mass of a sample as it is heated, providing information on decomposition temperatures, while DSC measures the heat flow into or out of a sample, identifying events like melting points (Tm), glass transitions (Tg), and crystallization temperatures. alstesting.co.thxrfscientific.comlibretexts.orgscribd.com
In the context of materials derived from this compound, these methods are crucial for characterizing their thermal properties. For example, research on polyesters and other polymers incorporating this compound utilizes TGA to determine their upper-use temperature and decomposition behavior. xrfscientific.com Studies on copolyesters have shown that the thermal stability, indicated by the temperature at which 5% weight loss occurs (Td,5%), can be significantly influenced by the monomer composition. For instance, both linear and cyclic polyesters have demonstrated high thermal stability with Td,5% values exceeding 325°C. nih.gov
DSC analysis of polymers containing benzylic diols like this compound can reveal important phase transitions. For a polycarbonate diol based on a similar monomer, 1,4-benzenedimethanol, DSC analysis identified a distinct melting transition at approximately 188°C. nih.gov The introduction of fluorinated diols alongside furan-based monomers has been shown to increase the glass transition temperature (Tg) from 91°C to 118°C and enhance the thermal decomposition temperature (Td,5%) from 371°C to 393°C as the fluorinated content increases. researchgate.net
The table below summarizes representative thermal analysis data for materials that incorporate benzenedimethanol derivatives, illustrating the type of information obtained from TGA and DSC analyses.
| Material Description | Technique | Key Finding | Value (°C) |
| Linear and Cyclic Poly(lactone) | TGA | 5% Weight Loss Temperature (Td,5%) | > 325 |
| Fluorinated Copolyester (PECFF-15) | DSC | Glass Transition Temperature (Tg) | 91 |
| Fluorinated Copolyester (PECFF-75) | DSC | Glass Transition Temperature (Tg) | 118 |
| Fluorinated Copolyester (PECFF-15) | TGA | 5% Weight Loss Temperature (Td,5%) | 371 |
| Fluorinated Copolyester (PECFF-75) | TGA | 5% Weight Loss Temperature (Td,5%) | 393 |
| Polycarbonate from 1,4-benzenedimethanol | DSC | Melting Transition (Tm) | ~188 |
This table compiles data from various studies to illustrate the application of TGA and DSC in characterizing polymers derived from or related to this compound. nih.govnih.govresearchgate.net
Other Analytical Methods
Elemental analysis is a foundational technique for determining the elemental composition of a purified compound. It provides the mass percentages of elements such as Carbon (C), Hydrogen (H), and Nitrogen (N), which are then compared against the theoretically calculated values based on the compound's proposed molecular formula. rsc.org A close correlation between the experimental and calculated percentages serves as crucial evidence for the successful synthesis and purity of the target molecule. rsc.org
In the synthesis of novel compounds derived from this compound, such as metallacycles or coordination complexes, elemental analysis is a standard and indispensable characterization step. rsc.org For example, in the creation of an iridium-containing complex, the calculated elemental percentages for C, H, and N were 41.17%, 2.95%, and 5.65%, respectively. The experimentally found values were C, 41.33%; H, 3.11%; and N, 5.46%, confirming the structure of the synthesized complex. rsc.org Similarly, for copolyesters, the results from elemental analysis have been shown to be in good agreement with the composition calculated from quantitative ¹H NMR spectra. researchgate.net
The following table provides a representative example of how elemental analysis data is presented to validate a chemical structure.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 41.17 | 41.33 |
| Hydrogen (H) | 2.95 | 3.11 |
| Nitrogen (N) | 5.65 | 5.46 |
Data adapted from the characterization of a complex synthesized using a derivative of this compound. rsc.org
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of chemical structures. For the characterization of polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly valuable. nih.govaesan.gob.es This technique is well-suited for analyzing large macromolecules, like polyesters derived from this compound, providing detailed information on molecular weight distribution, repeating units, and end-group fidelity. nih.govnih.gov
In one study, MALDI-TOF MS was used to analyze a poly(lactone), revealing a single group of molecular ion peaks separated by a mass of 156.1 g/mol , which corresponds to the repeating monomer unit. nih.gov This confirmed the successful polymerization and the structure of the resulting polymer. For high molecular weight polyesters that are difficult to analyze directly, a method involving on-plate alkaline degradation prior to MALDI-TOF MS analysis has been developed to break the long chains into detectable oligomers. nih.gov
Emerging Research Directions and Future Perspectives
Catalysis and Green Chemistry with 1,3-Benzenedimethanol
In the pursuit of sustainable chemical manufacturing, this compound is emerging as a key substrate in innovative catalytic systems that emphasize atom economy and the use of renewable resources. A significant area of this research is in hydrogen-borrowing catalysis, a powerful green chemistry tool that allows alcohols to be used as alkylating agents, releasing only water as a byproduct.
Recent studies have demonstrated the efficacy of manganese and ruthenium-based catalysts in these transformations. For instance, manganese complexes have been successfully used for the synthesis of polyarylalkylketones by coupling 1,3-diacetylbenzene (B146489) with this compound, achieving good yields. acs.org This method represents a step towards more environmentally benign polymer synthesis. Similarly, ruthenium catalysts have been employed to upgrade 1,4-benzenedimethanol (B118111) (a close isomer derived from recycled PET plastic) by coupling it with ethanol, proceeding through a hydrogen-borrowing mechanism. chemrxiv.orgrsc.org These principles are directly applicable to the 1,3-isomer, opening pathways to convert plastic waste into higher-value chemicals.
Another facet of green chemistry is the direct amination of diols to produce diamines, which are crucial monomers for high-performance polymers. Research has shown that this compound can be converted to m-xylylenediamine (B75579) using a commercial Raney Ni catalyst and an aqueous ammonia (B1221849) source. acs.org This process avoids the harsher, multi-step methods traditionally used in industry.
Table 1: Research Highlights in Catalysis and Green Chemistry
| Research Area | Catalyst System | Substrate(s) | Product(s) | Significance | Reference(s) |
|---|---|---|---|---|---|
| Polymer Synthesis | Manganese Complex / Cs₂CO₃ | 1,3-Diacetylbenzene, this compound | Polyarylalkylketone | Atom-economic synthesis of advanced polymers. | acs.org |
| Direct Amination | Raney Ni | This compound, Aqueous NH₃ | m-Xylylenediamine | Greener route to a key polymer building block. | acs.org |
| Biomass Upgrading | Ruthenium Complex | 1,4-Benzenedimethanol, Ethanol | 3-(4-(hydroxymethyl)phenyl)propan-1-ol | Model for upcycling plastic-waste-derived diols into value-added chemicals. | chemrxiv.orgrsc.org |
Biomedical Applications and Drug Delivery Systems
The unique structural characteristics of this compound and its derivatives are being leveraged to design sophisticated systems for medical applications, particularly in the targeted delivery of therapeutics. Its ability to form part of larger, biocompatible polymer structures is a key advantage.
One promising approach involves incorporating this compound into biodegradable polymer backbones. In a notable study, enzymatically synthesized poly(glycerol adipate) (PGA) was modified with this compound. worktribe.com These modified polymers were capable of self-assembling into nanoparticles and demonstrated very low cytotoxicity in tests against a model cell line, highlighting their potential as safe carriers for drugs. worktribe.com While much work has been done with the 1,4-isomer, the findings are highly relevant. For example, pH-sensitive polyketal nanoparticles have been formulated from 1,4-benzenedimethanol for delivering drugs to the acidic environments of tumors and phagosomes. berkeley.edu This acid-labile degradation is a sought-after feature in drug delivery, and similar polyketals based on the 1,3-isomer are a logical and promising area for future research.
Derivatives of this compound are also being investigated as critical components of complex drug molecules and delivery vehicles. A 5-hydroxy substituted version of this compound has been used as a scaffold to create nanostructures for targeted drug delivery to HER2-positive breast cancer cells. chem960.com This derivative has also been identified as a promising core structure for developing kinase inhibitors, which are a major class of cancer drugs. chem960.com Furthermore, this compound is a key intermediate in the synthesis of fullerene adducts, which are being explored for their potential in various therapeutic areas. lookchem.comsigmaaldrich.comsigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 1,3-Benzenedimethanol, and what analytical techniques validate its purity?
- Answer : this compound is synthesized via methods such as aldol condensation with aldehydes/ketones or reduction of corresponding dicarbonyl precursors. Analytical validation includes:
- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals peaks for aromatic protons (δ 6.8–7.5 ppm) and hydroxymethyl groups (δ 4.5–4.8 ppm). ¹³C NMR confirms carbon environments .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z 138.16) and fragmentation patterns verify structure .
Q. How do the physical properties (melting point, solubility) of this compound influence solvent selection in experimental design?
- Answer : The compound’s melting point (56–60°C) and solubility in polar solvents (methanol, hot water) and non-polar solvents (toluene) guide solvent choices. For example:
- High-temperature reactions : Use high-boiling solvents like toluene (b.p. 110°C) to avoid decomposition .
- Crystallization : Methanol or ether are preferred due to moderate solubility, enabling recrystallization at lower temperatures .
Advanced Research Questions
Q. What role does this compound play in organocatalytic processes, and what computational evidence supports its mechanism?
- Answer : It acts as an organocatalyst in SN2 reactions by forming hydrogen bonds with transition states, stabilizing intermediates. Computational studies (e.g., DFT calculations) predict reduced activation energy due to H-bond interactions between the diol’s hydroxyl groups and nucleophiles/electrophiles .
Q. How is this compound utilized in metal-catalyzed polymerization, and what structural factors contribute to its efficacy?
- Answer : The diol serves as a monomer or chain extender in polyurethane/polyester synthesis. Its dual hydroxymethyl groups (-CH₂OH) enable crosslinking via esterification or urethane formation. Coordination with metal catalysts (e.g., Zn or Ti complexes) enhances reaction rates and polymer stability .
Q. What strategies mitigate challenges posed by the hygroscopic nature of this compound in synthetic procedures?
- Answer : Hygroscopicity is managed by:
- Storage : Anhydrous conditions (desiccators with silica gel) under inert gas (N₂/Ar) .
- Reaction Setup : Use of molecular sieves or drying tubes to exclude moisture during reflux .
Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound across literature sources?
- Answer : Discrepancies (e.g., melting points ranging 56–60°C) arise from purity variations or measurement techniques. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
